molecular formula C6H2BrF2N3 B1376874 6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole CAS No. 1381944-47-3

6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole

Cat. No.: B1376874
CAS No.: 1381944-47-3
M. Wt: 234 g/mol
InChI Key: CYLZMYGHNUTSNT-UHFFFAOYSA-N
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Description

6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole: is a chemical compound with the molecular formula C6H2BrF2N3 and a molecular weight of 234 g/mol . This compound is part of the benzotriazole family, which is known for its diverse applications in various fields, including chemistry and materials science.

Mechanism of Action

Target of Action

It’s known that similar compounds with extra fluorine atoms on the benzothiadiazole ring are often used in low-band gap polymer semiconductors .

Mode of Action

It’s known that the presence of fluorine atoms makes the compound more electron-withdrawing . This property could influence its interaction with its targets and result in changes at the molecular level.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. For 6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole, it is recommended to be stored at -20°C for optimal stability .

Biochemical Analysis

Biochemical Properties

6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as protein kinases, which are crucial for regulating various cellular processes. The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating the signaling pathways they control . Additionally, this compound has been shown to interact with other biomolecules, including proteins and nucleic acids, affecting their function and stability.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and contextFor example, it can inhibit the proliferation of cancer cells by disrupting the signaling pathways that promote cell growth and division . Additionally, this compound can induce apoptosis in certain cell types by activating specific apoptotic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as protein kinases, inhibiting their activity and preventing the phosphorylation of target proteins . This inhibition can lead to changes in gene expression, as the signaling pathways regulated by these enzymes are disrupted. Additionally, this compound can interact with nucleic acids, affecting their stability and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and prolonged changes in cellular processes.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively inhibit enzyme activity without causing significant toxicity . At higher doses, toxic effects can be observed, including damage to tissues and organs. Threshold effects have been noted, where a certain dosage level is required to achieve the desired biochemical effects without inducing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux by inhibiting key enzymes involved in metabolic pathways, leading to changes in metabolite levels . For example, it can inhibit enzymes involved in glycolysis, resulting in altered glucose metabolism and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is also affected by its chemical properties, such as solubility and stability.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules in various subcellular environments . For example, the compound may localize to the nucleus, where it can interact with nucleic acids and influence gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole typically involves the bromination and fluorination of benzotriazole derivatives. The reaction conditions often include the use of bromine and fluorine sources under controlled temperatures and pressures to ensure selective substitution at the desired positions on the benzotriazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process includes steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotriazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Properties

IUPAC Name

6-bromo-4,5-difluoro-2H-benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF2N3/c7-2-1-3-6(11-12-10-3)5(9)4(2)8/h1H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLZMYGHNUTSNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C2=NNN=C21)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743040
Record name 6-Bromo-4,5-difluoro-2H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1381944-47-3
Record name 1H-Benzotriazole, 5-bromo-6,7-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1381944-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-4,5-difluoro-2H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole
Reactant of Route 2
6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole
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6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole
Reactant of Route 4
6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole
Reactant of Route 5
6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole
Reactant of Route 6
6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole

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